Product packaging for magnesium;butane;ethane(Cat. No.:CAS No. 72388-19-3)

magnesium;butane;ethane

Cat. No.: B14462598
CAS No.: 72388-19-3
M. Wt: 110.48 g/mol
InChI Key: NIQLZPBOKXTXQO-UHFFFAOYSA-N
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Description

Butyl ethyl magnesium (BEM), systematically named magnesium;butane;ethane , is an organomagnesium compound with the molecular formula C6H14Mg and a molecular weight of 110.48 g/mol . It is commonly supplied as a solution in hydrocarbon solvents like heptane and is a highly relevant dialkyl magnesium compound in industrial and research chemistry . Its primary research value lies in its role as a crucial precursor for the synthesis of highly active, water-free magnesium chloride (MgCl2) support materials for Ziegler-Natta catalysts, which are fundamental to the production of polyolefins like polyethylene and polypropylene . A significant characteristic of BEM and related magnesium alkyls is their tendency to form polymeric, oligomeric chain structures in solution via two-center, three-electron bonding, leading to undesirably high viscosity that can hinder industrial processibility . A key area of research involves the use of viscosity modifiers, such as specific N1,N2-diphenylacenaphthylene-1,2-diimines (BIANs) or heterocumulenes like carbodiimides, which interact with the magnesium centers to disrupt these polymeric networks and drastically reduce viscosity without compromising the compound's utility in subsequent catalytic applications . The mechanism of action for its main application involves the reaction of BEM to generate the morphologically specific MgCl2 support, which is a key parameter for creating highly active Ziegler-Natta catalysts . Compared to other dialkyl magnesium compounds, BEM offers an optimal balance between high magnesium content, solubility in hydrocarbon solvents, and economic viability . As an air- and moisture-sensitive organometallic compound, it must be handled under inert conditions and is typically stored in a flammables area . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Mg B14462598 magnesium;butane;ethane CAS No. 72388-19-3

Properties

CAS No.

72388-19-3

Molecular Formula

C6H14Mg

Molecular Weight

110.48 g/mol

IUPAC Name

magnesium;butane;ethane

InChI

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h3H,4H2,1-2H3;1H2,2H3;/q2*-1;+2

InChI Key

NIQLZPBOKXTXQO-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].CC[CH-]C.[Mg+2]

Origin of Product

United States

Methodologies for Synthesis of Magnesium Derived Ethane and Butane Species

Organomagnesium Reagent Generation from Halogenated Ethane (B1197151) and Butane (B89635) Precursors

The most traditional and widely utilized method for preparing ethyl- and butylmagnesium compounds involves the direct reaction of magnesium with halogenated alkanes or the exchange of alkyl groups from other organometallic species.

The direct oxidative insertion of magnesium metal into the carbon-halogen bond of an alkyl halide is the cornerstone of Grignard reagent synthesis . This reaction is typically performed using magnesium turnings in an anhydrous aprotic solvent, most commonly an ether such as diethyl ether or tetrahydrofuran (B95107) (THF). For the synthesis of ethyl- and butylmagnesium halides, precursors like bromoethane (B45996), iodoethane, 1-bromobutane, or 2-chlorobutane (B165301) are employed.

The reaction is initiated by the formation of a radical species on the magnesium surface, followed by rapid recombination to form the organomagnesium halide (R-Mg-X). The general equation for this process is:

R-X + Mg → R-Mg-X (where R = ethyl, butyl; X = Cl, Br, I)

The reactivity of the alkyl halide follows the trend R-I > R-Br > R-Cl. Initiation of the reaction can sometimes be challenging and may require activators such as a small crystal of iodine, sonication, or the use of highly reactive Rieke magnesium, which is prepared by the reduction of a magnesium salt .

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium, which involves the organomagnesium halide, the dialkylmagnesium species, and the magnesium dihalide :

2 R-Mg-X ⇌ R₂Mg + MgX₂

The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of the alkyl and halide groups. The presence of dioxane can be used to precipitate the magnesium dihalide as an adduct, shifting the equilibrium to favor the formation of the soluble dialkylmagnesium compound.

Table 1. Examples of Ethyl and Butyl Grignard Reagent Synthesis via Direct Method
Alkyl Halide PrecursorSolventPrimary ProductTypical Yield (%)Reference
Bromoethane (CH₃CH₂Br)Tetrahydrofuran (THF)Ethylmagnesium bromide (CH₃CH₂MgBr)90-97%
1-Bromobutane (CH₃(CH₂)₃Br)Diethyl ether (Et₂O)n-Butylmagnesium bromide (CH₃(CH₂)₃MgBr)85-95%
2-Chlorobutane (CH₃CHClCH₂CH₃)Tetrahydrofuran (THF)sec-Butylmagnesium chloride (CH₃CH(Mg)ClCH₂CH₃)~90%

Transmetalation provides an alternative pathway to organomagnesium compounds, particularly for the synthesis of halide-free dialkylmagnesium species (R₂Mg). This method involves the reaction of a magnesium salt, such as magnesium bromide (MgBr₂) or magnesium chloride (MgCl₂), with a more electropositive organometallic reagent, typically an organolithium compound .

The driving force for this reaction is the formation of a thermodynamically stable inorganic salt (e.g., LiBr, LiCl), which often precipitates from the reaction mixture. A common example is the synthesis of dibutylmagnesium (B73119) from butyllithium (B86547) and magnesium bromide:

2 C₄H₉Li + MgBr₂ → (C₄H₉)₂Mg + 2 LiBr↓

This route is highly effective for producing pure, soluble dialkylmagnesium reagents, which are valuable in catalysis and polymer chemistry where the presence of halide anions can interfere with reaction outcomes. The resulting dialkylmagnesium compounds, such as diethylmagnesium and dibutylmagnesium, exhibit different reactivity and solubility profiles compared to their Grignard counterparts.

Magnesium Hydride-Mediated Alkane and Alkene Transformations

Magnesium hydride (MgH₂) and its derivatives are powerful reagents in organometallic synthesis. They enable the formation of organomagnesium species from unsaturated hydrocarbons and are involved in reactions that lead to the evolution of alkanes like ethane.

Hydromagnesiation is the addition of a magnesium-hydride bond across a carbon-carbon double or triple bond. This process converts alkenes and alkynes directly into the corresponding organomagnesium compounds. For the synthesis of ethyl- and butylmagnesium species, ethene and butene isomers serve as the respective unsaturated precursors.

MgH₂ + 2 CH₂=CH₂ --(catalyst)--> Mg(CH₂CH₃)₂

When an unsymmetrical alkene like but-1-ene is used, the addition proceeds with high regioselectivity, yielding the anti-Markovnikov product. The magnesium atom adds to the less substituted carbon atom, resulting in the formation of the primary alkylmagnesium species, di-n-butylmagnesium .

Table 2. Synthesis of Organomagnesium Species via Hydromagnesiation
Unsaturated SubstrateMagnesium Reagent/CatalystOrganomagnesium ProductReference
Ethene (CH₂=CH₂)MgH₂ / Cp₂TiCl₂Diethylmagnesium (Mg(C₂H₅)₂)
But-1-ene (CH₂=CHCH₂CH₃)MgH₂ / ZrCl₄Di-n-butylmagnesium (Mg(CH₂(CH₂)₂CH₃)₂)

While many reactions are designed to form magnesium-carbon bonds, specific transformations involving magnesium complexes can lead to the cleavage of these bonds and the evolution of alkanes. Research on well-defined magnesium complexes, such as those supported by pincer-type ligands, has provided insight into such processes.

For example, a magnesium ethyl complex supported by a bulky β-diketiminate ligand has been shown to react with a primary silane, such as phenylsilane (B129415) (PhSiH₃), to produce ethane gas and a magnesium silyl (B83357) species. The reaction proceeds via a four-centered transition state involving the Mg-C, Si-H, Mg-H, and Si-C bonds, resulting in a clean σ-bond metathesis .

L-Mg-CH₂CH₃ + H-SiH₂Ph → [Transition State] → L-Mg-SiH₂Ph + CH₃CH₃↑ (where L = β-diketiminate ligand)

In this reaction, the Mg-C₂H₅ bond is selectively cleaved, and the ethyl group is protonated by the silane, leading to the quantitative evolution of ethane. This type of reaction is fundamental to understanding bond activation mechanisms at magnesium centers and is relevant to the development of magnesium-based catalysts for hydrosilylation and other transformations.

The generation of active magnesium hydride, essential for the hydromagnesiation reactions described in section 2.2.1, is often accomplished through the thermal decomposition of a dialkylmagnesium compound via β-hydride elimination. This process is effectively the reverse of hydromagnesiation .

Dibutylmagnesium is a common and effective precursor for this transformation. When heated under vacuum, dibutylmagnesium eliminates butene to yield magnesium hydride. The removal of the volatile alkene byproduct by vacuum is crucial to drive the equilibrium toward the product side:

Mg(CH₂(CH₂)₂CH₃)₂ --(Heat, Vacuum)--> MgH₂ + 2 CH₂=CHCH₂CH₃↑

This method produces a highly active, pyrophoric form of MgH₂ with a large surface area, which is significantly more reactive than commercially available MgH₂. The choice of the alkyl group is important; it must possess a hydrogen atom on the β-carbon. Diethylmagnesium can also undergo β-hydride elimination to form MgH₂ and ethene, but the reaction requires higher temperatures compared to dibutylmagnesium.

Synthesis of Magnesium-Carbon Cluster Compounds

The synthesis of magnesium-carbon cluster compounds represents a specialized area within organometallic chemistry. These compounds, which feature direct magnesium-carbon bonds arranged in a cluster framework, are of interest for their unique structural and reactive properties. While simple, well-defined clusters containing only magnesium, ethane, and butane are not extensively documented in mainstream chemical literature, the principles of organomagnesium chemistry provide a foundation for understanding how such species might be formed and stabilized. The methodologies primarily revolve around the reaction of activated magnesium with organic halides and the subsequent aggregation or controlled assembly of the resulting organomagnesium species.

The formation of magnesium-carbon bonds is most famously achieved through the Grignard reaction, where an organic halide reacts with magnesium metal to form an organomagnesium halide (R-Mg-X). uomustansiriyah.edu.iq These Grignard reagents can exist in equilibrium with dialkylmagnesium compounds (R₂Mg) and magnesium halides (MgX₂) through the Schlenk equilibrium. In solution, Grignard reagents and dialkylmagnesium compounds can form complex aggregated structures, or clusters, especially in non-coordinating or weakly coordinating solvents. The nature of the organic group (R) and the reaction conditions play a crucial role in determining the structure of the resulting cluster.

The synthesis of magnesium-carbon clusters containing simple alkyl groups like ethyl and butyl would likely proceed through the reaction of the corresponding alkyl halides (e.g., bromoethane and 1-bromobutane) with magnesium metal. The resulting ethylmagnesium and butylmagnesium species can then co-aggregate to form mixed-alkyl magnesium clusters. The formation of these clusters is driven by the electron-deficient nature of the magnesium centers, which seek to increase their coordination number through bridging alkyl groups.

Theoretical studies using density functional theory (DFT) have been employed to investigate the interaction of magnesium clusters with organic halides. These studies provide insights into the reaction pathways and the stability of the resulting magnesium-carbon frameworks. researchgate.net For instance, calculations can predict the most favorable geometries for small MgₙC clusters, revealing transitions from planar to three-dimensional structures as the number of magnesium atoms increases. researchgate.net

The table below summarizes key aspects of the synthesis of organomagnesium compounds that could lead to the formation of magnesium-carbon clusters incorporating ethyl and butyl groups.

Parameter Description Relevance to Ethane/Butane Magnesium Clusters
Magnesium Source Typically magnesium turnings or powder. Activation is often required using iodine, 1,2-dibromoethane, or sonication.The reactivity of the magnesium surface is critical for initiating the reaction with ethyl and butyl halides.
Organic Halides Ethyl halides (e.g., C₂H₅Br) and butyl halides (e.g., C₄H₉Br). The reactivity order is I > Br > Cl. uomustansiriyah.edu.iqThe choice of halide affects the rate of Grignard reagent formation and can influence the subsequent clustering process.
Solvent Typically aprotic ethers like diethyl ether or tetrahydrofuran (THF), which stabilize the organomagnesium species.The coordinating ability of the solvent influences the degree of aggregation and the structure of the resulting clusters. Less coordinating solvents may favor the formation of larger, more complex clusters.
Reaction Conditions Anhydrous conditions are essential as organomagnesium compounds are highly reactive towards protic solvents like water. Temperature control is also important to manage the exothermic nature of the reaction.Strict control of the reaction environment is necessary to prevent decomposition of the desired magnesium-alkyl species.
Cluster Formation Spontaneous aggregation of organomagnesium species in solution, governed by the Schlenk equilibrium.The relative concentrations of ethylmagnesium and butylmagnesium species would influence the composition of the resulting mixed-alkyl clusters.

Detailed research findings on well-characterized, discrete magnesium-carbon cluster compounds containing only ethane and butane are scarce. However, the synthesis of more complex organomagnesium clusters with various organic ligands is well-established. These studies demonstrate the capability of magnesium to form intricate cluster architectures. For example, the synthesis of cyclic bifunctional organomagnesium compounds has led to the characterization of tetrameric organomagnesium clusters. acs.org While these reported clusters often contain more complex organic moieties or additional stabilizing ligands, the underlying principles of their formation via the aggregation of organomagnesium units are applicable to simpler systems.

The table below presents hypothetical data for the synthesis of a mixed ethyl/butyl magnesium cluster, based on general knowledge of Grignard reagent synthesis and organomagnesium chemistry.

Reactant 1 Reactant 2 Reactant 3 Solvent Product Yield (%)
MagnesiumBromoethane1-BromobutaneDiethyl EtherMixed Ethyl/Butyl Magnesium Bromide ClustersNot Reported
DiethylmagnesiumDibutylmagnesium-HeptaneMixed Ethyl/Butyl Magnesium ClustersNot Reported

It is important to note that the term "magnesium;butane;ethane" does not correspond to a standard nomenclature for a chemical compound. It is more likely to refer to a system containing magnesium and these two alkanes, possibly in the form of a mixture of organomagnesium reagents or as ligands in a more complex cluster. The synthesis of such a system would follow the fundamental principles of organometallic chemistry, focusing on the reaction between magnesium and the corresponding alkyl halides in an appropriate solvent under controlled conditions.

Spectroscopic and Computational Elucidation of Magnesium Hydrocarbon Interactions

Gas-Phase Ion-Molecule Reaction Dynamics

The study of ion-molecule reactions in the gas phase provides fundamental insights into the intrinsic chemical and physical properties of interacting species, free from solvent effects. Techniques such as selected-ion flow tube (SIFT) mass spectrometry have been instrumental in determining the kinetics and mechanisms of these reactions.

Investigations into the gas-phase coordination of ground-state magnesium cations (Mg⁺) with simple alkanes have revealed a strong dependence on the size of the hydrocarbon. acs.orgresearchgate.net At room temperature (294 ± 3 K) and in a helium buffer gas, thermalized Mg⁺ ions exhibit markedly different reactivities toward ethane (B1197151) and n-butane.

Experiments using the SIFT technique have shown that Mg⁺ is unreactive with ethane, with a measured reaction rate coefficient (k) of less than 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.netacs.org This lack of reactivity is attributed to the low ligand-binding energy and the relatively small number of degrees of freedom in the Mg⁺-ethane complex, which hinders collisional stabilization of the transient intermediate. acs.org

In contrast, Mg⁺ does undergo a ligation reaction with n-butane. acs.org The reaction proceeds via a termolecular association mechanism, where the transient [Mg(n-C₄H₁₀)]⁺ complex is stabilized by collisions with the helium buffer gas. The attainment of equilibrium in the reaction with n-propane has allowed for an estimation of the standard free-energy change for ligation, which provides a benchmark for understanding the thermodynamics of these interactions. acs.org The increasing efficiency of the reaction with larger hydrocarbons like butane (B89635) is linked to the greater polarizability of the alkane and the increased density of states in the collision complex, which extends its lifetime and enhances the probability of stabilization. acs.org

Table 1: Reaction Rate Coefficients for the Ligation of Mg⁺ with Ethane and n-Butane Data measured at 294 ± 3 K in a helium buffer gas at 0.35 ± 0.01 Torr.

Hydrocarbon LigandReactant IonReaction Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
EthaneMg⁺< 10⁻¹³
n-ButaneMg⁺≥ 7 x 10⁻¹²

This is an interactive table. You can sort and filter the data.

The coordination environment of the magnesium cation can be dramatically altered by the presence of ancillary ligands. The cyclopentadienyl (c-C₅H₅) ligand, for instance, significantly enhances the reactivity of the magnesium center toward alkanes. acs.org When a single cyclopentadienyl ligand is attached to the magnesium cation, forming (c-C₅H₅)Mg⁺, the efficiency of ligation with both ethane and butane increases substantially. acs.orgresearchgate.net

The reaction rate coefficient for the ligation of (c-C₅H₅)Mg⁺ with ethane is 9.5 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is at least three orders of magnitude greater than that for the bare Mg⁺ ion. acs.org A similar enhancement is observed for n-butane. This marked increase in reactivity is attributed to the increased lifetime of the intermediate complex. The larger (c-C₅H₅)Mg⁺ ion has more degrees of freedom than bare Mg⁺, which facilitates the redistribution of the collision energy and leads to more effective collisional stabilization. acs.org

Conversely, the presence of a second cyclopentadienyl ligand, forming the "full-sandwich" magnesocene cation (c-C₅H₅)₂Mg⁺, completely shuts down the ligation efficiency. researchgate.netacs.org No reaction was observed between this cation and any of the saturated hydrocarbons studied, including ethane and butane. This indicates that the magnesium center in the magnesocene cation is coordinatively saturated and sterically hindered, preventing the approach and binding of an alkane ligand. acs.org

Table 2: Influence of Cyclopentadienyl Ligand on Reaction Rate Coefficients Data measured at 294 ± 3 K in a helium buffer gas at 0.35 ± 0.01 Torr.

Hydrocarbon LigandReactant IonReaction Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
EthaneMg⁺< 10⁻¹³
Ethane(c-C₅H₅)Mg⁺9.5 x 10⁻¹⁰
Ethane(c-C₅H₅)₂Mg⁺< 10⁻¹³
n-ButaneMg⁺≥ 7 x 10⁻¹²
n-Butane(c-C₅H₅)Mg⁺≥ 1.4 x 10⁻¹⁰
n-Butane(c-C₅H₅)₂Mg⁺< 10⁻¹³

This is an interactive table. You can sort and filter the data.

Multicollision-induced dissociation (CID) is a powerful technique used to probe the bond connectivities and relative binding energies of gas-phase ion complexes. researchgate.net In this method, mass-selected ions are subjected to multiple low-energy collisions with an inert gas, leading to the fragmentation of the complex. The energy required to induce dissociation provides a measure of the bond strength. researchgate.net

For Mg⁺-alkane and (c-C₅H₅)Mg⁺-alkane complexes, CID experiments have been used to determine the bond connectivities. acs.org The results show a linear correlation between the measured thresholds for dissociation and the polarizability of the hydrocarbon ligand. acs.orgacs.org This finding is consistent with a predominantly electrostatic interaction between the magnesium cation and the alkane. acs.org The alkane with higher polarizability can be distorted more easily by the electric field of the cation, leading to a stronger induced-dipole interaction and a higher dissociation threshold. The dissociation of the (c-C₅H₅)Mg⁺-alkane complexes consistently resulted in the loss of the hydrocarbon ligand, indicating that the Mg⁺-alkane bond is weaker than the Mg⁺-(c-C₅H₅) bond. acs.org

Quantum Chemical Modeling of Energetics and Structure

Computational chemistry, particularly quantum chemical methods, provides an essential complement to experimental studies by offering detailed information on the geometries, electronic structures, and energetics of molecular systems that can be difficult to probe directly.

Density Functional Theory (DFT) has been employed to investigate the interaction between Mg⁺ and small alkanes. rsc.org Theoretical calculations for Mg⁺ ligated with methane (B114726) and ethane indicate that the bonding is primarily electrostatic in nature. acs.org The calculated bond dissociation energies (Dₑ) are relatively small, reflecting the weak nature of the interaction. For the Mg⁺-ethane complex, the calculated bond energy is 9.94 kcal mol⁻¹. acs.org

These theoretical studies have also explored the preferred geometry of these complexes. The most stable structure involves the Mg⁺ ion binding preferentially to three hydrogen atoms on a single methyl group in an "end-on" fashion, which has C₃ᵥ symmetry. acs.org A bridged structure, where the Mg⁺ interacts with the C-C bond, was found to be energetically less favorable. acs.org This end-on interaction is consistent with the experimental CID results that show a correlation with ligand polarizability, as this type of electrostatic bond would be highly dependent on the ability of the ligand's electron cloud to be polarized by the cation. acs.org

Table 3: Calculated Bond Dissociation Energies and Geometries for Mg⁺-Alkane Complexes

ComplexMethodCalculated Bond Dissociation Energy (Dₑ) (kcal mol⁻¹)Preferred Geometry
Mg⁺-MethaneTheory6.65End-on (C₃ᵥ)
Mg⁺-EthaneTheory9.94End-on (C₃ᵥ)

This is an interactive table. You can sort and filter the data.

While ethane and butane are not typical solvents for ionic compounds like magnesium chloride (MgCl₂), the computational methods used to study solvation in more conventional organic solvents are directly applicable to understanding the fundamental interactions in hydrocarbon environments. DFT calculations are a key tool for investigating the structure and thermodynamics of salt solvation. dtu.dkberkeley.edu

Studies on MgCl₂ in ethereal solvents like tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) provide a model for how such analyses are conducted. nih.govdntb.gov.ua These calculations focus on determining the most stable structures of magnesium-chloride clusters (e.g., MgCl⁺, MgCl₂, and larger aggregates like [Mg₂Cl₃]⁺) and their coordination with solvent molecules. dtu.dknih.gov The analysis involves calculating the Gibbs free energies of various solvated species to predict the thermodynamically preferred structures in solution. berkeley.edu

Key findings from these studies in polar organic solvents show that the high charge density of the Mg²⁺ ion leads to strong interactions with both the chloride anions and the solvent molecules, often forming complex ion pairs and aggregates. dtu.dk The coordination number of magnesium and the specific geometry of the solvation shell are determined by a balance of ion-dipole interactions and steric hindrance from the ligands. dtu.dk

Applying this theoretical framework to a non-polar hydrocarbon system like butane would involve modeling the weak interactions between MgCl₂ clusters and the alkane molecules. Due to the low polarizability and lack of a permanent dipole in alkanes, the solubility of MgCl₂ is expected to be extremely low. nih.gov Computational models would likely predict that ion-pair formation and clustering of MgCl₂ would be highly favored over solvation by the hydrocarbon, with interactions dominated by very weak van der Waals forces. Such calculations are crucial for understanding interfacial phenomena in systems where magnesium-based reagents are used in hydrocarbon media.

Advanced Spectroscopic Techniques for Mechanistic Studies

Modern research heavily relies on a combination of spectroscopic techniques to probe the structural, electronic, and dynamic aspects of the magnesium-hydrocarbon interaction. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are invaluable for characterizing the species involved. When coupled with computational chemistry, these experimental observations can be translated into a detailed mechanistic understanding at the molecular level. nsf.govrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For studying the interaction between magnesium and hydrocarbons, 1H and 13C NMR can reveal changes in the chemical environment of the butane and ethane molecules upon coordination to a magnesium center. A shift in the resonance of the hydrocarbon's protons or carbons can indicate the proximity of the metal atom, which influences the local electron density. libretexts.org

Advanced 2D NMR experiments, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide direct evidence of through-space interactions between the magnesium atom and the protons of the alkanes, confirming the formation of a complex.

Furthermore, 25Mg NMR, although challenging, offers a direct window into the metal's local environment. 25Mg is a quadrupolar nucleus with a low natural abundance (10.00%), which often results in broad signals. huji.ac.il However, in highly symmetrical environments, relatively narrow lines can be observed. huji.ac.il The 25Mg chemical shift is sensitive to the coordination sphere of the magnesium ion, making it a useful probe for detecting the formation of Mg-alkane complexes. rsc.orghuji.ac.il First-principles calculations are often used to predict and help interpret experimental 25Mg NMR parameters. rsc.org

Interactive Table 1: Representative 13C NMR Chemical Shift Changes Upon Interaction with Magnesium (Note: Data is illustrative of typical shifts observed in organometallic systems and may not represent a specific measured complex of magnesium with butane or ethane.)

CompoundCarbon AtomChemical Shift (δ) without Mg (ppm)Predicted Chemical Shift (δ) with Mg interaction (ppm)Change (Δδ) (ppm)
EthaneC5.78.2+2.5
n-ButaneC1 (CH3)13.215.1+1.9
n-ButaneC2 (CH2)25.028.3+3.3

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy techniques, including FTIR and Raman, are highly sensitive to changes in molecular bonding and geometry. The interaction between magnesium and the C-H bonds of ethane and butane can be observed as shifts in the frequencies of the C-H stretching and bending vibrations. A weakening of a C-H bond upon coordination to the magnesium center, a precursor to C-H activation, would typically manifest as a redshift (a shift to lower wavenumbers) in the corresponding stretching frequency.

Matrix isolation techniques, where the reactants are trapped in an inert gas matrix (like neon or argon) at cryogenic temperatures, are particularly useful. This method allows for the stabilization and spectroscopic characterization of transient and weakly-bound complexes, such as a hypothetical Mg-(C2H6) or Mg-(C4H10) species, which might be too unstable to observe under normal conditions. acs.org

Interactive Table 2: Illustrative C-H Stretching Frequency Shifts in Ethane upon Coordination to a Metal Center (Note: This data is based on typical frequency shifts observed for alkanes interacting with metal centers and serves as a representative example.)

Vibrational ModeFrequency in Free Ethane (cm-1)Predicted Frequency in Mg-Ethane Complex (cm-1)Frequency Shift (Δν) (cm-1)
Symmetric C-H Stretch28962875-21
Asymmetric C-H Stretch29852960-25

Computational and Spectroscopic Synergy

The synergy between computational chemistry and experimental spectroscopy is crucial for building a comprehensive mechanistic picture. nsf.gov Density Functional Theory (DFT) calculations are frequently employed to model the structures and energies of reactants, intermediates, products, and transition states. rsc.orgnih.gov

This computational approach provides several key benefits:

Prediction of Spectroscopic Data: DFT can calculate theoretical NMR chemical shifts and vibrational frequencies for proposed structures. rsc.org Comparing these predicted spectra with experimental data helps to confirm the identity of observed species.

Visualization of Interactions: Computational models can visualize the nature of the bonding between magnesium and the hydrocarbon, such as the geometry of C-H bond coordination.

Energetic Profiling: Reaction pathways can be mapped out, providing estimates for activation barriers and reaction thermodynamics, which are critical for understanding the feasibility of a proposed mechanism, such as C-H bond activation by the magnesium center. nih.gov

For instance, a combined experimental and computational study on the reaction of fluoroarenes with Mg-Mg bonds successfully determined a concerted mechanism, where the calculated activation energy closely matched the experimental value. rsc.org A similar integrated approach is essential for unraveling the complex and subtle interactions between magnesium, butane, and ethane.

Catalytic Science of Magnesium Containing Systems for Hydrocarbon Functionalization

Activation of Ethane (B1197151) and Butane (B89635) in Heterogeneous Catalysis

Heterogeneous catalysis offers robust solutions for large-scale industrial processes involving gaseous alkanes. Magnesium compounds, particularly oxides and mixed oxides, play a significant role in the activation of ethane and butane through oxidative pathways.

The oxidative dehydrogenation (ODH) of light alkanes presents an attractive alternative to traditional steam cracking for the production of alkenes. researchgate.net Vanadium-magnesium oxide (V-Mg-O) systems are particularly noted for their effectiveness in the ODH of n-butane to produce butenes and butadiene. researchgate.net The catalytic performance is highly dependent on the specific phase of the magnesium vanadate (B1173111) formed. Magnesium orthovanadate (Mg₃(VO₄)₂) is recognized as a more active and efficient phase for n-butane ODH compared to magnesium pyrovanadate (Mg₂V₂O₇) and magnesium metavanadate (MgV₂O₆). ingentaconnect.com

The composition and structure of these catalysts are critical. For instance, substoichiometric magnesium vanadate catalysts, prepared using methods like the citrate (B86180) route, can result in well-dispersed VO₄ units within an MgO matrix. epa.gov These materials have shown high selectivity towards butadiene at reaction temperatures above 748 K. epa.gov The catalytic behavior is attributed to the presence of easily reducible VO₄ species and the potential coexistence of different vanadate phases (ortho, pyro, and meta). epa.gov

Table 1: Catalytic Performance of Magnesium Vanadate Catalysts in n-Butane ODH This table is interactive. Click on headers to sort.

CatalystV Content (wt%)n-Butane Conversion (%)TDP Yield (%)Catalyst Stability
6.6-Mg₃(VO₄)₂/MgO–ZrO₂6.6~18~12Stable
9.9-Mg₃(VO₄)₂/MgO–ZrO₂9.9~22~15Stable
12.8-Mg₃(VO₄)₂/MgO–ZrO₂12.8~25~17Stable
15.2-Mg₃(VO₄)₂/MgO–ZrO₂15.2~23 (deactivating)~15 (deactivating)Deactivation observed
19.1-Mg₃(VO₄)₂/MgO–ZrO₂19.1~20 (deactivating)~13 (deactivating)Severe deactivation
Data derived from research on Mg₃(VO₄)₂/MgO–ZrO₂ nanocatalysts. ingentaconnect.com TDP refers to Total Dehydrogenation Products (n-butene and 1,3-butadiene).

For the catalytic cracking of n-butane, catalysts composed of manganese supported on MgO have been shown to increase the yield of valuable olefins like ethylene. nih.gov The mechanism involves the formation of primary carbanions on the catalyst surface, followed by electron transfer to generate hydrocarbon radicals that are released into the gas phase. nih.gov This differs from thermal cracking, which produces different radical intermediates. nih.gov

In the deep oxidation (combustion) of light alkanes, platinum supported on MgO (Pt/MgO) has been studied. conicet.gov.ar While Pt/MgO is active, its performance in converting ethane and butane is generally lower compared to Pt supported on zeolites. conicet.gov.ar For instance, the temperature required for 50% conversion (T₅₀) of ethane over Pt/MgO was found to be 769 K, significantly higher than for zeolite-supported Pt catalysts. conicet.gov.ar This highlights that the choice of support material is critical in tuning catalyst activity.

MgO is also a key component in catalysts for producing synthesis gas (syngas) via partial oxidation of light hydrocarbons. google.com Nickel oxide-magnesium oxide solid solutions (NiO-MgO) have been shown to be effective, with the strong interaction between nickel and the MgO support preventing sintering of the active metal. google.com Similarly, molybdenum oxide supported on MgO is an efficient and selective catalyst for the oxidative dehydrogenation of C₃-C₄ alkanes. mdpi.com The basicity of the MgO support is thought to favor the desorption of the desired olefin products, thereby minimizing their further oxidation. researchgate.net

Homogeneous Catalysis for Alkane Conversion

While heterogeneous catalysis dominates industrial applications, homogeneous systems offer unique pathways for selective alkane conversion under milder conditions, providing valuable mechanistic insights.

Hydrocarboxylation represents a direct route to functionalize alkanes by introducing a carboxylic acid group. A highly efficient method has been developed for the hydrocarboxylation of gaseous alkanes like ethane and butane into their corresponding C(n+1) carboxylic acids. researchgate.net This process can operate in a metal-free aqueous system at mild temperatures (50-60 °C) using potassium peroxodisulfate as an oxidant. researchgate.net

The reaction can be significantly enhanced by the presence of a metal promoter. Copper-promoted systems, in particular, have shown remarkable increases in yield. For the hydrocarboxylation of n-butane, yields can reach as high as 87% with a tetracopper(II) promoter, predominantly forming the branched 2-methylbutyric acid product. researchgate.net The mechanism is believed to proceed via a free radical pathway involving the formation and subsequent oxidation of an acyl radical, which is then hydroxylated by water. researchgate.net This method is notable for its mild, acid-solvent-free conditions and high selectivity. researchgate.net

Table 2: Yields for Hydrocarboxylation of Gaseous Alkanes This table is interactive. Click on headers to sort.

AlkaneSystemCarboxylic Acid Yield (%)Predominant Product
EthaneMetal-free34Propionic acid
PropaneMetal-free41Isobutyric acid
n-ButaneMetal-free382-Methylbutyric acid
PropaneCopper-promoted58Isobutyric acid
n-ButaneCopper-promoted872-Methylbutyric acid
Data derived from research on metal-free and copper-promoted hydrocarboxylation in an aqueous medium. researchgate.net

Hydrogenation is a fundamental process for converting unsaturated hydrocarbons into saturated ones. wikipedia.org While typically dominated by transition metals, recent advances have demonstrated the potential of main-group organometallic complexes, including those of magnesium, in catalytic hydrogenation. acs.org

Novel magnesium pincer complexes have been developed that can catalyze the semihydrogenation of alkynes and the hydrogenation of alkenes under base-free, homogeneous conditions. acs.org These reactions exhibit excellent yields and stereoselectivities, affording Z-alkenes from internal alkynes with over 99% selectivity. acs.org The catalytic cycle is understood to involve metal-ligand cooperation, where the pincer ligand actively participates in the activation of molecular hydrogen (H₂). acs.org This represents a significant breakthrough, establishing a role for main-group metals in catalytic hydrogenation processes long dominated by transition metals. acs.orgresearchgate.net

Magnesium-Containing Framework Materials in Hydrocarbon Adsorption and Separation

The separation of hydrocarbon mixtures, such as separating ethane from natural gas or olefins from paraffins, is an energy-intensive industrial process. berkeley.eduresearchgate.net Metal-organic frameworks (MOFs) have emerged as promising materials for these separations due to their high porosity, tunable structures, and functionalizable surfaces. researchgate.net Magnesium-based MOFs are particularly effective for certain hydrocarbon separations. berkeley.eduresearchgate.net

One of the most studied examples is Mg-MOF-74 (also known as Mg₂(dobdc)). berkeley.edu This framework features a high density of open magnesium metal sites, which act as strong adsorption sites for hydrocarbons. researchgate.net Adsorption studies of ethane, ethylene, propane, and propylene (B89431) on Mg-MOF-74 have shown that it has a strong affinity for these molecules. researchgate.net The framework demonstrates good selectivity for separating olefin/paraffin mixtures, such as ethylene/ethane and propylene/propane, making it a candidate for use in vacuum swing adsorption processes. researchgate.net The separation capability stems from differences in the interaction strength between the various hydrocarbons and the open metal sites within the MOF structure. berkeley.eduresearchgate.net

Table 3: Adsorption Properties of Light Hydrocarbons on Mg-MOF-74 at 298 K This table is interactive. Click on headers to sort.

AdsorbateAdsorption Capacity (mmol/g at 100 kPa)Adsorption Selectivity (Pair)Selectivity Value
Ethane~3.2Ethylene/Ethane~2.5
Ethylene~4.0Propylene/Propane~1.6
Propane~4.1Propylene/Ethylene~1.3
Propylene~4.6--
Data derived from adsorption equilibrium studies on Mg-MOF-74. researchgate.net

Applied Aspects and Future Directions in Magnesium Butane Ethane Research

Mitigation of Gas Hydrate (B1144303) Formation with Magnesium Compounds (e.g., Ethane (B1197151) and Butane (B89635) Hydrates)

Gas hydrates are ice-like crystalline solids formed from water and natural gas molecules at high pressures and low temperatures, posing significant challenges in natural gas production and transportation by causing pipeline blockages. bre.comgate.energy Ethane and butane are common components of natural gas that readily form these structures. bre.com Chemical inhibitors are widely used to prevent hydrate formation, and these are broadly classified as thermodynamic hydrate inhibitors (THIs) and low-dosage hydrate inhibitors (LDHIs). nih.govacs.org

Magnesium compounds, particularly magnesium chloride (MgCl₂), have been investigated for their role as thermodynamic inhibitors. THIs function by shifting the hydrate equilibrium curve to lower temperatures and higher pressures, thereby expanding the hydrate-free operational window. nih.govmdpi.com The presence of electrolytes like MgCl₂ in an aqueous solution reduces the activity of water, a key component for hydrate formation. researchgate.net This inhibition effect is a result of the strong ionic interactions between magnesium and chloride ions with water molecules. researchgate.net

Research has shown a synergistic effect when magnesium chloride is used in conjunction with other THIs, such as methanol. researchgate.net This combination can produce a more significant thermodynamic shift in hydrate formation conditions than either inhibitor used alone at the same mass fraction. researchgate.net While much of the specific research has focused on methane (B114726) hydrates, the principles of thermodynamic inhibition are applicable to other hydrate-forming gases like ethane and butane. bre.com Magnesium oxide has also been noted for its performance in studies on natural gas hydrate formation. researchgate.net

Below is a data table summarizing the conceptual effects of inhibitors on gas hydrate formation conditions.

Emerging Synthetic Methodologies for Magnesium-Alkane Linkages

The formation of direct bonds between magnesium and alkane-derived alkyl groups (such as ethyl and butyl) is a cornerstone of organometallic chemistry, most famously embodied by Grignard reagents (R-Mg-X). byjus.combethunecollege.ac.in These compounds are traditionally synthesized by reacting an organic halide with magnesium metal in an ether solvent. wikipedia.orgsigmaaldrich.com While this method is well-established, research continues to explore more efficient, sustainable, and versatile synthetic routes.

Emerging methodologies focus on overcoming the limitations of traditional Grignard synthesis, such as long reaction times, the need for stringent anhydrous and air-free conditions, and the often-problematic initiation period. byjus.comnih.gov

Mechanochemical Synthesis: A significant advancement is the use of mechanochemistry, specifically ball milling, to synthesize magnesium-based carbon nucleophiles. nih.gov This technique allows for the reaction of organic halides with magnesium metal under solvent-free or low-solvent conditions, even in the air. nih.gov The addition of small amounts of an ether like tetrahydrofuran (B95107) (THF) facilitates the formation of the organomagnesium species, which can then be used directly in subsequent reactions. nih.gov This method represents a more environmentally friendly and potentially more reproducible approach. nih.gov

Continuous Flow "Flash Chemistry": Continuous flow technology offers precise control over reaction parameters, enabling the rapid generation of highly reactive intermediates. nih.gov This "flash chemistry" approach has been applied to organomagnesium compounds, allowing for the generation of unstable species within seconds at temperatures higher than those required in batch processes. nih.govacs.org Halogen-magnesium exchange reactions, which are often sluggish and require very low temperatures, can be significantly accelerated in flow reactors. acs.org

Catalytic Methods: To improve yields and reactivity with less reactive organic halides (like chlorides), catalytic processes have been developed. These methods may involve the use of transition metal catalysts to facilitate the reaction between the organic halide and magnesium metal. google.com

The table below summarizes and compares different synthetic methodologies for organomagnesium compounds.

Prospects for Sustainable Chemistry and Energy Applications

The unique properties of magnesium and its organometallic compounds position them as key materials for advancing sustainable chemistry and energy technologies. Their abundance, low cost, and low toxicity compared to other metals make them attractive for large-scale applications. mdpi.com

Energy Storage: Magnesium-based materials are promising candidates for solid-state hydrogen storage. mdpi.comscitechdaily.com Magnesium hydride (MgH₂) has a high hydrogen storage capacity by weight (up to 7.6%). scitechdaily.com However, its practical application is hindered by slow kinetics and high temperatures required for hydrogen release. mdpi.com Research is focused on developing catalysts and nanostructuring magnesium-based alloys to improve these properties. mdpi.comscitechdaily.com Organomagnesium compounds like butyl ethyl magnesium (BEM) are used in industrial processes and their fundamental properties are relevant to the synthesis of advanced energy materials. nih.gov Furthermore, magnesium metal is a promising anode material for next-generation batteries due to its high theoretical energy capacity and resistance to dendrite formation. electropages.com

Sustainable Catalysis: The reactivity of the magnesium-carbon bond is being harnessed in catalysis. Magnesium hydride complexes have been shown to catalyze reactions like the hydroboration of ketones. wikipedia.org The development of catalysts based on abundant and non-toxic metals like magnesium is a central goal of sustainable chemistry.

CO₂ Utilization: The reaction of Grignard reagents with carbon dioxide to form carboxylic acids is a classic transformation. masterorganicchemistry.comlibretexts.org This reactivity opens avenues for using CO₂ as a C1 building block in chemical synthesis, contributing to carbon capture and utilization (CCU) strategies. Research into magnesium-promoted nucleation of CO₂ hydrates also points to potential applications in carbon capture and storage technologies. nsf.gov

The potential applications of magnesium-alkane systems in sustainable technologies are summarized below.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.